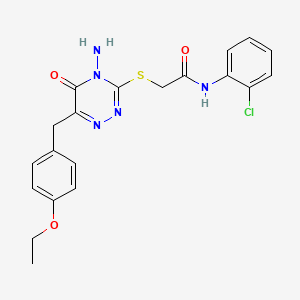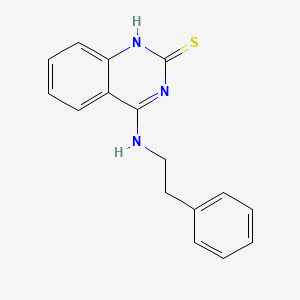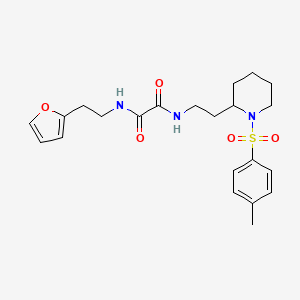
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide is a synthetic organic compound with a unique structure that includes a bromophenyl group, a thiazolium ring, and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkylating agent to introduce the bromide ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted thiazolium compounds.
科学的研究の応用
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiazolium groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thiazolium ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolium salts and bromophenyl derivatives. Examples include:
- 3-(2-(4-Chlorophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium chloride
- 3-(2-(4-Methylphenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium iodide
Uniqueness
What sets 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromide ion, in particular, can enhance its reactivity in substitution reactions and its potential as a biological agent.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrNOS.BrH/c1-9-10(2)17-8-15(9)7-13(16)11-3-5-12(14)6-4-11;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSPLGUUVVUQM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

![3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)


